N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide” is a chemical compound. It’s a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Antimicrobial Activity
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide and its derivatives demonstrate potential in antimicrobial applications. Research has shown the effectiveness of dihydropyridine derivatives, closely related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, in combating various microbial infections. For instance, Joshi (2015) synthesized dihydropyridine derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Joshi, 2015). Similarly, El-Mariah et al. (2006) synthesized 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, closely related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, and examined their antimicrobial activity, further emphasizing the relevance of these compounds in antimicrobial research (El-Mariah, Hosny, & Deeb, 2006).
Asymmetric Synthesis and Protease Inhibition
The compound and its derivatives are also notable in the field of asymmetric synthesis and as protease inhibitors. A study by Evans et al. (2022) on asymmetric synthesis involving phenylsulfonyl derivatives, which are structurally related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, demonstrates the utility of these compounds in synthesizing cysteine protease inhibitors. This is particularly significant in the development of therapeutic agents targeting specific diseases (Evans, Shen, & Cunningham, 2022).
Potential in Various Biological Activities
Various studies have indicated the potential of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide derivatives in a range of biological activities. For example, research conducted by Coudert et al. (1993) on 1-[4-(imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one derivatives, which are structurally related, revealed their potential in forming biologically active compounds (Coudert, Couquelet, Tronche, & Leal, 1993). Additionally, Oyasu et al. (1994) synthesized 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, a compound closely related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, and studied its anticholinergic activity, suggesting its potential use in treating overactive detrusor syndrome (Oyasu, Nagano, Akahane, Tomoi, Tada, & Matsuo, 1994).
Synthesis and Structural Studies
Research on the synthesis and structure of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide derivatives has provided insights into their potential applications. Studies by Williams et al. (1998) and Bortoluzzi et al. (2011) focused on the synthesis of related compounds, highlighting the structural properties and potential applications of these derivatives in various fields (Williams, Loakes, & Brown, 1998); (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-5-15(20)17-13-8-6-12(7-9-13)14-10-11-16(19-18-14)23(2,21)22/h6-11H,3-5H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWVVCSLXDSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.